molecular formula C9H13N2O10P B1220035 1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid

1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid

Cat. No.: B1220035
M. Wt: 340.18 g/mol
InChI Key: AODYJUNLDJOADV-YXZULKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 6-oxouridine 5’-phosphate involves synthetic routes that typically include the phosphorylation of 6-oxouridine. The reaction conditions often require the use of phosphorylating agents such as phosphoric acid or its derivatives. Industrial production methods may involve enzymatic synthesis using specific enzymes like orotidine 5’-phosphate decarboxylase .

Chemical Reactions Analysis

6-oxouridine 5’-phosphate undergoes various chemical reactions, including:

Scientific Research Applications

6-oxouridine 5’-phosphate has several scientific research applications:

    Chemistry: It is used in the study of nucleoside analogs and their properties.

    Biology: It plays a role in the biosynthesis of pyrimidine nucleotides.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of nucleotide-based products.

Mechanism of Action

The mechanism of action of 6-oxouridine 5’-phosphate involves its interaction with orotidine 5’-phosphate decarboxylase. This enzyme catalyzes the decarboxylation of orotidine 5’-monophosphate to uridine 5’-monophosphate. The molecular targets and pathways involved include the pyrimidine biosynthesis pathway .

Comparison with Similar Compounds

6-oxouridine 5’-phosphate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H13N2O10P

Molecular Weight

340.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,4,6-trioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h3,6-8,14-15H,1-2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7-,8-/m1/s1

InChI Key

AODYJUNLDJOADV-YXZULKJRSA-N

SMILES

C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Isomeric SMILES

C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Synonyms

1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid
barbituric acid ribonucleoside 5'-phosphate
phosphoribofuranosylbarbituric acid
PRFB acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
Reactant of Route 2
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
Reactant of Route 3
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
Reactant of Route 4
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
Reactant of Route 5
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
Reactant of Route 6
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid

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